molecular formula C22H20N4O6 B2640707 (Z)-2-Cyano-3-(4-morpholin-4-ylphenyl)-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide CAS No. 869870-06-4

(Z)-2-Cyano-3-(4-morpholin-4-ylphenyl)-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide

Cat. No.: B2640707
CAS No.: 869870-06-4
M. Wt: 436.424
InChI Key: LHGRGIQVGWKGNB-UHFFFAOYSA-N
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Description

(Z)-2-Cyano-3-(4-morpholin-4-ylphenyl)-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide: is a complex organic compound characterized by its unique structural features, including a cyano group, a morpholine ring, and a nitro-substituted benzodioxin moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-Cyano-3-(4-morpholin-4-ylphenyl)-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Benzodioxin Moiety: Starting from a suitable benzene derivative, the benzodioxin ring is constructed through a series of reactions including nitration, reduction, and cyclization.

    Introduction of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions, often using 4-chlorobenzaldehyde as a precursor.

    Formation of the Cyano Group: The cyano group is typically introduced through a cyanation reaction, using reagents such as sodium cyanide or potassium cyanide.

    Coupling Reactions: The final step involves coupling the intermediate compounds through a condensation reaction to form the desired this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring and the benzodioxin moiety.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The cyano group and the aromatic rings can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.

Major Products

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Amino derivatives from the reduction of the nitro group.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, (Z)-2-Cyano-3-(4-morpholin-4-ylphenyl)-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (Z)-2-Cyano-3-(4-morpholin-4-ylphenyl)-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-2-Cyano-3-(4-piperidin-4-ylphenyl)-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide
  • (Z)-2-Cyano-3-(4-morpholin-4-ylphenyl)-N-(6-amino-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide

Uniqueness

Compared to similar compounds, (Z)-2-Cyano-3-(4-morpholin-4-ylphenyl)-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide stands out due to its specific combination of functional groups. The presence of both a cyano group and a nitro-substituted benzodioxin moiety provides unique chemical reactivity and potential biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

(Z)-2-cyano-3-(4-morpholin-4-ylphenyl)-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O6/c23-14-16(11-15-1-3-17(4-2-15)25-5-7-30-8-6-25)22(27)24-18-12-20-21(32-10-9-31-20)13-19(18)26(28)29/h1-4,11-13H,5-10H2,(H,24,27)/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHGRGIQVGWKGNB-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C=C(C#N)C(=O)NC3=CC4=C(C=C3[N+](=O)[O-])OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C2=CC=C(C=C2)/C=C(/C#N)\C(=O)NC3=CC4=C(C=C3[N+](=O)[O-])OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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